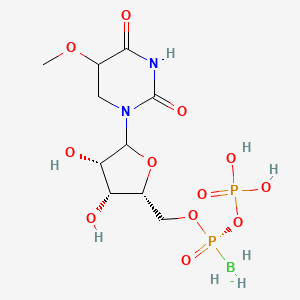![molecular formula C22H13ClFN3O B10773078 2-(2-Chloro-6-fluorophenyl)-7-phenyl-3,5-dihydroimidazo[4,5-c]quinolin-4-one](/img/structure/B10773078.png)
2-(2-Chloro-6-fluorophenyl)-7-phenyl-3,5-dihydroimidazo[4,5-c]quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound 39, identified by the PubMed ID 23623673, is a synthetic organic compound known for its selective inhibition of microsomal prostaglandin E2 synthase-1 (mPGES1). This enzyme is involved in the biosynthesis of prostaglandin E2, a lipid compound that plays a role in inflammation and pain. Compound 39 has been studied for its potential therapeutic applications in conditions where prostaglandin E2 is implicated .
Métodos De Preparación
The synthesis of Compound 39 involves several key steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and 2-phenylacetonitrile.
Reaction Conditions: The initial step involves the formation of an imidazole ring through a cyclization reaction
Industrial Production: Industrial production methods for Compound 39 would likely involve optimization of these synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
Compound 39 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different imidazole derivatives.
Substitution: Halogen substitution reactions can modify the chloro and fluoro groups on the aromatic ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or fluorine gas.
Major Products: The major products formed from these reactions include various substituted quinoline and imidazole derivatives
Aplicaciones Científicas De Investigación
Compound 39 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of prostaglandin synthesis.
Biology: It helps in understanding the role of prostaglandins in cellular processes.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, pain management, and cancer.
Industry: It can be used in the development of new pharmaceuticals targeting prostaglandin pathways
Mecanismo De Acción
The mechanism of action of Compound 39 involves the selective inhibition of microsomal prostaglandin E2 synthase-1 (mPGES1). By inhibiting this enzyme, Compound 39 reduces the production of prostaglandin E2, thereby modulating inflammation and pain. The molecular targets include the active site of mPGES1, where Compound 39 binds and prevents the conversion of prostaglandin H2 to prostaglandin E2 .
Comparación Con Compuestos Similares
Compound 39 is unique in its selective inhibition of mPGES1. Similar compounds include:
Compound 40: Another inhibitor of mPGES1 but with different selectivity and potency.
Compound 42: Known for its antifungal activity, it also inhibits prostaglandin synthesis but through a different mechanism.
Compound 31742400: A dual antagonist of the CC-chemokine receptors CCR2 and CCR5, which also affects prostaglandin pathways but has broader biological effects .
Propiedades
Fórmula molecular |
C22H13ClFN3O |
|---|---|
Peso molecular |
389.8 g/mol |
Nombre IUPAC |
2-(2-chloro-6-fluorophenyl)-7-phenyl-3,5-dihydroimidazo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C22H13ClFN3O/c23-15-7-4-8-16(24)18(15)21-26-19-14-10-9-13(12-5-2-1-3-6-12)11-17(14)25-22(28)20(19)27-21/h1-11H,(H,25,28)(H,26,27) |
Clave InChI |
VTGCIWWYBFGGNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C(=O)N3)NC(=N4)C5=C(C=CC=C5Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![14-(4-Chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10773021.png)
![tert-butyl 2-[2-[(2-(125I)iodanyl-4,5-dimethoxyphenyl)methyl]-4,5-dimethoxyphenyl]acetate](/img/structure/B10773023.png)
![4-(cyclopentyloxymethyl)-N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine](/img/structure/B10773025.png)
![1-(4-Cyclohexylphenyl)-3-[2-[2-(2-ethylphenyl)-5-methylpyrazol-3-yl]oxyphenyl]urea](/img/structure/B10773032.png)


![7-Amino-1-bromo-4-phenyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-one](/img/structure/B10773053.png)
![N-hydroxy-4-[[3-oxo-2-(thiophen-2-ylmethyl)-2,4-dihydroquinoxalin-1-yl]methyl]benzamide](/img/structure/B10773061.png)
![(2R)-2-[1,3-benzodioxol-5-ylmethyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-3-thiophen-2-ylpropanamide](/img/structure/B10773069.png)
![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B10773072.png)
![[(1R,2S,5Z,9Z,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B10773079.png)
![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10773097.png)
![Ethyl 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}benzoate](/img/structure/B10773104.png)